2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10310133
InChI: InChI=1S/C27H29NO5/c1-17-23(26(31)33-13-12-32-20-10-5-4-6-11-20)24(18-8-7-9-19(29)14-18)25-21(28-17)15-27(2,3)16-22(25)30/h4-11,14,24,28-29H,12-13,15-16H2,1-3H3
SMILES: CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4
Molecular Formula: C27H29NO5
Molecular Weight: 447.5 g/mol

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

CAS No.:

VCID: VC10310133

Molecular Formula: C27H29NO5

Molecular Weight: 447.5 g/mol

* For research use only. Not for human or veterinary use.

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate -

Description

2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound featuring a phenoxyethyl moiety attached to a 3-hydroxyphenyl group and a hexahydroquinoline core. This structure suggests a variety of functional groups that may interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Synthesis and Reaction Conditions

The synthesis of similar quinoline derivatives typically involves multi-step organic reactions. Common synthetic routes include condensation reactions and cyclization steps, with reaction conditions optimized for yield and purity. Factors such as temperature control and reaction time are critical in ensuring the successful formation of the target compound.

Biological Activities and Potential Applications

Quinoline derivatives are widely studied for their roles in various therapeutic applications due to their ability to interact with multiple biological targets. The presence of a 3-hydroxyphenyl group may enhance interactions with enzymes or receptors, potentially contributing to biological activities such as antioxidant or anti-inflammatory effects.

Product Name 2-Phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Molecular Formula C27H29NO5
Molecular Weight 447.5 g/mol
IUPAC Name 2-phenoxyethyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Standard InChI InChI=1S/C27H29NO5/c1-17-23(26(31)33-13-12-32-20-10-5-4-6-11-20)24(18-8-7-9-19(29)14-18)25-21(28-17)15-27(2,3)16-22(25)30/h4-11,14,24,28-29H,12-13,15-16H2,1-3H3
Standard InChIKey HRNPUKMBWQJUBX-UHFFFAOYSA-N
SMILES CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4
Canonical SMILES CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=CC=C3)O)C(=O)OCCOC4=CC=CC=C4
PubChem Compound 2873344
Last Modified Apr 15 2024

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